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Compound of Interest

Compound Name: Boc-D-thz-OH

CAS No.: 63091-82-7

Cat. No.: B558441 Get Quote

Executive Summary
Boc-D-thz-OH is a dual-purpose building block used in solid-phase peptide synthesis (SPPS).

Unlike standard cysteine derivatives, the thiazolidine (Thz) ring locks the sulfhydryl and amine

groups into a cyclic aminal. This structure confers pseudoproline properties, introducing a

backbone "kink" that disrupts

-sheet aggregation, thereby improving the synthesis of "difficult" hydrophobic sequences.

Furthermore, the Thz ring acts as an orthogonal protecting group for the N-terminal cysteine. It

is stable to standard acidic cleavage conditions (TFA) but can be selectively opened

(unmasked) under mild aqueous conditions (e.g., Methoxyamine at pH 4.0) or by heavy metal

catalysis.[1] This orthogonality is essential for Native Chemical Ligation (NCL) strategies,

allowing the sequential assembly of multiple peptide fragments, and for the development of

protease-resistant D-peptide therapeutics.

Chemical Basis & Strategic Advantages[1][2]
The Pseudoproline Effect
Long or hydrophobic peptide sequences often undergo on-resin aggregation due to interchain

hydrogen bonding (

-sheets).[2] This steric occlusion leads to incomplete couplings and deletion sequences.
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Mechanism: The cyclic thiazolidine ring of Boc-D-thz-OH forces the peptide backbone into a

cisoid conformation similar to proline. This "kink" prevents the formation of secondary

structures, keeping the growing peptide chain solvated and accessible for subsequent

couplings.

Orthogonality of the Thz Ring
In standard Fmoc/tBu chemistry, acid-labile groups (Boc, Trt, tBu) are removed by TFA.

However, the Thiazolidine ring exhibits unique stability:

Acid Stability: The Thz ring is stable to high concentrations of TFA used in global

deprotection.

Selectivity: It effectively masks the N-terminal Cysteine (both the amine and thiol) until

specifically requested.

Unmasking: The ring is opened to regenerate free Cysteine using nucleophilic attack

(Methoxyamine) or electrophilic assistance (Ag+, Pd+).

Stereochemistry (D-Isomer)
The use of the D-enantiomer (D-thz) is critical for:

Peptidomimetics: Creating protease-resistant peptide drugs (D-peptides have significantly

longer half-lives in plasma).

Mirror-Image Phage Display: Synthesizing D-protein targets for screening L-peptide libraries.

Experimental Protocols
Protocol A: Incorporation of Boc-D-thz-OH in SPPS
Note: This protocol assumes standard Fmoc chemistry where Boc-D-thz-OH is introduced as

the N-terminal residue.[3]

Reagents:

Boc-D-thz-OH (3-5 equivalents relative to resin loading)
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Coupling Reagent: HATU or DIC/Oxyma

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine)

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step:

Resin Preparation: Swell the resin (bearing the growing peptide chain) in DMF for 20

minutes.

Fmoc Removal: Remove the Fmoc group from the previous amino acid using 20%

Piperidine/DMF (2 x 5 min). Wash extensively with DMF.[4]

Activation:

Dissolve Boc-D-thz-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

Add DIPEA (8 eq) immediately before addition to the resin.

Expert Tip: Pre-activation time should be kept short (< 2 min) to prevent potential

racemization, although Thz is relatively resistant.

Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 60–

90 minutes.

Monitoring: Perform a Kaiser test or Chloranil test. (Note: If coupling onto a secondary

amine, use Chloranil).

Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol B: Global Cleavage & Isolation
This step removes the Boc group and cleaves the peptide from the resin, but leaves the Thz

ring intact.

Cocktail Composition:

TFA (Trifluoroacetic acid): 92.5%
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TIS (Triisopropylsilane): 2.5%[5]

H₂O: 2.5%[5][6]

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Preferred over EDT for odor control)

Procedure:

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

Shake at room temperature for 2–3 hours.

Precipitate the peptide in cold Diethyl Ether.

Centrifuge, wash with ether (3x), and lyophilize.

Result: You now have H-D-Thz-Peptide. The N-terminus is a secondary amine (part of the

ring), and the thiol is masked.

Protocol C: Thiazolidine Ring Opening (Conversion to
Cysteine)
This is the orthogonal deprotection step, typically performed in solution on the purified peptide.

Method: Methoxyamine-Mediated Opening (Mild & Chemoselective) This method is preferred

for preserving sensitive side chains (e.g., Trp, Met).

Reagents:

Methoxyamine hydrochloride (MeONH₂·HCl)

Buffer: 0.2 M Sodium Phosphate, pH 4.0

Step-by-Step:

Dissolution: Dissolve the purified H-D-Thz-Peptide in the Phosphate Buffer (pH 4.0) at a

concentration of 1–2 mM.
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Note: If the peptide is insoluble, add up to 6 M Gn·HCl or 20% Acetonitrile.

Reagent Addition: Add Methoxyamine·HCl to a final concentration of 0.2 M (approx. 100–200

equivalents).

Incubation: Stir at room temperature.

Time: Conversion typically takes 4–12 hours. Monitor by HPLC/LC-MS.

Reaction: The Thz ring opens, releasing the free N-terminal D-Cysteine and forming a

formaldehyde-methoxyoxime byproduct.

Purification: Desalt or purify the resulting H-D-Cys-Peptide via semi-prep HPLC to remove

the excess methoxyamine.

Visualization of the Orthogonal Strategy
The following diagram illustrates the workflow from resin-bound synthesis to the final unmasked

cysteine peptide.
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Caption: Workflow for utilizing Boc-D-thz-OH. The Thz ring survives TFA cleavage, allowing for

controlled unmasking of the D-Cysteine residue in solution.

Troubleshooting & Optimization
Issue Possible Cause Corrective Action

Incomplete Coupling of Boc-D-

thz-OH

Steric hindrance or

aggregation of the previous

sequence.

Use a double coupling cycle.

Switch solvent to NMP.[4][7]

Increase temperature to 50°C

(Thz is thermally stable).

Thz Ring Opens Prematurely

Presence of strong

electrophiles or aldehydes in

solvents.

Ensure all solvents (DMF,

Ether) are high-grade and

aldehyde-free. Avoid acetone

in glassware cleaning.

Slow Ring Opening (Step 3)
pH drift or steric bulk of the

peptide.

Verify pH is strictly 4.0.

Increase Methoxyamine

concentration to 0.4 M. Add

TCEP to keep the system

reducing.

Incomplete Solubility in Step 3
Hydrophobic peptide

sequence.

Add 6M Guanidine HCl or up

to 6M Urea to the reaction

buffer. Thz opening works well

in denaturing conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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